N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound that features a benzimidazole moiety linked to a butanamide chain with a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Butanamide: The alkylated benzimidazole is coupled with 4-(2,4-dichlorophenoxy)butanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the benzimidazole moiety’s known biological activities.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Materials Science: It may be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-benzimidazol-2-yl)ethyl)-2-fluorobenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
- N-(1-(1-benzyl-1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide is unique due to the presence of the dichlorophenoxy group, which can impart distinct biological and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C19H19Cl2N3O2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-13-7-8-17(14(21)12-13)26-11-3-6-19(25)22-10-9-18-23-15-4-1-2-5-16(15)24-18/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,22,25)(H,23,24) |
InChI Key |
JTJRFESBMGHWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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